2-Iodo-5-methoxythiophene
Description
Contextualization within Halogenated and Substituted Thiophenes
Thiophene (B33073) and its derivatives are a well-established class of heterocyclic compounds extensively utilized in materials science and medicinal chemistry. rsc.orgresearchgate.netresearchgate.net The introduction of halogen atoms and other substituents onto the thiophene ring dramatically expands their chemical space and functional potential. Halogenated thiophenes, in particular, serve as versatile intermediates in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org
2-Iodo-5-methoxythiophene belongs to the family of disubstituted thiophenes, where the positions of the iodo and methoxy (B1213986) groups are crucial in determining the molecule's reactivity. The thiophene ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.govchemicalbook.com The presence of both an electron-donating group (methoxy) and a halogen (iodo) creates a unique electronic environment that can be exploited for selective chemical transformations.
Significance of Methoxy and Iodo Substituents in Thiophene Derivatives
The methoxy (-OCH3) and iodo (-I) substituents on the thiophene ring of this compound each play a critical role in modulating its chemical properties.
The Methoxy Group: As an electron-donating group, the methoxy group increases the electron density of the thiophene ring through resonance. cymitquimica.com This enhanced nucleophilicity makes the ring more reactive towards electrophiles. cymitquimica.comchemimpex.com The position of the methoxy group at the 5-position directs electrophilic attack to specific carbons on the ring, influencing the regioselectivity of reactions. Furthermore, the methoxy group can influence the physical properties of the molecule, such as its solubility and crystalline structure.
The Iodo Group: The iodine atom, a halogen, serves multiple purposes. Its primary role is as a versatile leaving group in a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. nih.govganeshremedies.comresearchgate.net The carbon-iodine bond is relatively weak, facilitating oxidative addition to a transition metal catalyst, which is often the rate-determining step in these catalytic cycles. libretexts.org The iodo group's large size and polarizability can also introduce specific steric and electronic effects, influencing molecular packing in the solid state and potentially participating in halogen bonding. acs.org
The interplay between the electron-donating methoxy group and the electroactive iodo group makes this compound a highly valuable and tunable building block in organic synthesis.
Historical Development and Current Research Gaps for this compound
The synthesis and study of substituted thiophenes have a long history, with early work focusing on understanding their fundamental reactivity. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated heterocycles like this compound. nih.govlibretexts.org These methods provided efficient and selective ways to form new bonds, paving the way for the construction of complex molecules.
Initial research involving this compound likely focused on its synthesis and basic reactivity in these cross-coupling reactions. A common synthetic route involves the iodination of 2-methoxythiophene. chemicalbook.com While the individual chemistries of iodo- and methoxy-substituted thiophenes are well-documented, comprehensive studies specifically on the combined influence of these two groups in this compound are less common.
Current research continues to explore the utility of this compound as a precursor for more complex molecular architectures. However, there remain gaps in the literature concerning a systematic investigation of its reaction kinetics, the optimization of various coupling protocols specifically for this substrate, and a deeper understanding of the electronic and steric effects of the substituents on its reactivity. Further exploration of its potential in synthesizing novel materials with specific electronic or photophysical properties is also an area ripe for investigation.
Interdisciplinary Relevance in Contemporary Chemical Sciences
The applications of thiophene-based molecules extend far beyond traditional organic synthesis, making this compound a compound of interdisciplinary importance. rsc.orgresearchgate.net
Materials Science: Thiophene-containing polymers and small molecules are key components in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The ability to functionalize the thiophene core, as with this compound, allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is crucial for optimizing device performance. researchgate.net
Medicinal Chemistry: The thiophene scaffold is a common motif in many pharmaceuticals. nih.gov The introduction of substituents like the methoxy and iodo groups can significantly alter a molecule's biological activity by influencing its binding affinity to target proteins and its metabolic stability. nih.gov this compound can serve as a starting material for the synthesis of novel drug candidates.
Supramolecular Chemistry: The potential for halogen bonding involving the iodine atom and other non-covalent interactions makes this compound an interesting building block for the design of self-assembling supramolecular structures with unique properties. rsc.org
Structure
3D Structure
Properties
CAS No. |
138691-27-7 |
|---|---|
Molecular Formula |
C5H5IOS |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-iodo-5-methoxythiophene |
InChI |
InChI=1S/C5H5IOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 |
InChI Key |
OLYDCLGIHQUCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 5 Methoxythiophene and Derivatives
Direct Iodination Strategies on Methoxythiophene Scaffolds
Direct iodination of methoxythiophene is a common and straightforward approach to introduce an iodine atom onto the thiophene (B33073) ring. This method relies on the principles of electrophilic aromatic substitution, where the electron-rich thiophene ring attacks an electrophilic iodine source.
Electrophilic Aromatic Substitution Protocols (e.g., N-Iodosuccinimide mediated)
A widely employed and effective method for the iodination of activated aromatic compounds, including methoxy-substituted aromatics, is the use of N-Iodosuccinimide (NIS). organic-chemistry.orgresearchgate.net NIS serves as a source of an electrophilic iodine atom (I+). The reaction is often facilitated by a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA), which enhances the electrophilicity of the iodine. organic-chemistry.orgresearchgate.net This protocol is known for its mild reaction conditions, short reaction times, and excellent yields. organic-chemistry.orgresearchgate.net
For instance, various methoxy-substituted aromatic compounds have been successfully iodinated using NIS and catalytic TFA. organic-chemistry.orgresearchgate.net The general procedure involves treating the methoxythiophene with NIS in a suitable solvent in the presence of the acid catalyst. rsc.org
Other reagents and systems for electrophilic iodination include:
Iodine and an oxidizing agent: A combination of iodine with an oxidizing agent like periodic acid or mercuric oxide can be used for direct iodination. orgsyn.orgkyoto-u.ac.jp
Potassium dichloroiodate monohydrate (KICl2·H2O): This reagent has been shown to be effective for the iodination of thiophene derivatives, sometimes offering high selectivity for monoiodination, particularly in aqueous solutions. sorbonne-universite.fr
Regioselective Synthesis and Isomer Control
The directing effect of the methoxy (B1213986) group on the thiophene ring plays a crucial role in determining the position of iodination. The methoxy group is an activating, ortho-, para-directing group. In the case of 2-methoxythiophene, the electron-donating nature of the methoxy group strongly activates the C5 position for electrophilic substitution. This inherent electronic preference often leads to the highly regioselective formation of 2-iodo-5-methoxythiophene.
Controlling the regioselectivity is critical to avoid the formation of unwanted isomers. For 3-methoxythiophene (B46719), iodination can potentially occur at the C2 or C5 positions. However, methods involving lithiation followed by iodination can offer precise control. For example, treatment of 3-methoxythiophene with n-butyllithium followed by iodine can lead to the synthesis of 2-iodo-3-methoxythiophene. smolecule.com
The choice of iodinating agent and reaction conditions can also influence the regioselectivity. For instance, while NIS with a catalytic acid is highly effective for many activated arenes, the specific substrate and desired isomer may necessitate exploring different iodinating systems. researchgate.net
Catalyst Systems for Enhanced Iodination Efficiency
To improve the efficiency and scope of direct iodination, various catalytic systems have been developed. These catalysts often work by activating the iodine source, making it more electrophilic.
Brønsted Acids: As mentioned, acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TosOH) are effective catalysts for NIS-mediated iodinations. organic-chemistry.orgresearchgate.netresearchgate.net
Lewis Acids: Stronger Lewis acids can be employed for less reactive or deactivated aromatic systems. For example, iron(III) triflimide and silver(I) triflimide have been used to activate NIS for the iodination of a wide range of arenes under mild conditions. organic-chemistry.org Gold(I) catalysis has also been shown to enable the efficient iodination of electron-rich arenes with NIS. organic-chemistry.org
Metal-Free Catalysis: Research has also focused on developing metal-free catalytic systems. For example, certain thiourea (B124793) derivatives have been shown to catalyze the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for Direct Iodination
| Catalyst System | Iodine Source | Substrate Scope | Key Advantages |
| Trifluoroacetic Acid (catalytic) | N-Iodosuccinimide (NIS) | Activated aromatics (e.g., methoxythiophenes) | Mild conditions, high yields, short reaction times. organic-chemistry.orgresearchgate.net |
| Silver(I) Triflimide | N-Iodosuccinimide (NIS) | Wide range of anisoles, anilines, phenols | Mild and rapid, suitable for late-stage iodination. organic-chemistry.orgorganic-chemistry.org |
| Iron(III) Triflimide | N-Iodosuccinimide (NIS) | Wide range of arenes | Efficient under mild conditions. organic-chemistry.org |
| p-Toluenesulfonic Acid | N-Iodosuccinimide (NIS) | Thiophene derivatives | Efficient, green solvent (ethanol), no further purification needed. researchgate.net |
| Gold(I) Chloride | N-Iodosuccinimide (NIS) | Electron-rich arenes | Mild conditions. organic-chemistry.org |
Functional Group Interconversion Routes
An alternative to direct iodination is the conversion of other functional groups already present on the thiophene ring into an iodo group. This approach can be particularly useful when direct iodination is not regioselective or when the starting material is more readily available.
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, is a classic method for preparing iodoalkanes and can be applied to the synthesis of iodoarenes under certain conditions. manac-inc.co.jp This SN2 reaction involves the displacement of a halide (typically chloride or bromide) with iodide. manac-inc.co.jp For this to be effective on an aromatic ring, the ring often needs to be activated by electron-withdrawing groups. manac-inc.co.jp
In the context of thiophenes, a lithium-halogen exchange can be a powerful tool. This involves treating a bromo- or chloro-thiophene derivative with an organolithium reagent, such as n-butyllithium, to generate a lithiated thiophene intermediate. This intermediate can then be quenched with an electrophilic iodine source, like molecular iodine (I₂), to afford the desired iodothiophene. mdpi.com This method offers high regioselectivity as the position of the initial halogen determines the site of iodination. For example, a 2-bromo-5-methoxythiophene (B1284175) could be converted to this compound via a lithium-halogen exchange followed by iodination.
Conversion from Other Thiophene Derivatives
Besides halogen exchange, other functional groups can be converted to an iodo group. For example, organometallic derivatives of thiophene can be precursors to iodinated products.
From Organoboron Compounds: Aryl and heteroaryl boronic acids can react with N-iodosuccinimide to yield the corresponding iodoarenes. organic-chemistry.org This reaction is typically highly regioselective, yielding only the ipso-substituted product. organic-chemistry.org Therefore, a 5-methoxythiophene-2-boronic acid could be converted to this compound.
From Organocalcium Compounds: The reduction of 2-iodo-5-methylthiophene (B99134) with activated calcium can form a thienylcalcium iodide, a type of heavy Grignard reagent. rsc.org While this demonstrates the formation of a C-Ca bond from a C-I bond, the reverse, converting a calcium derivative to an iodide, is a plausible synthetic transformation. rsc.org
Table 2: Summary of Synthetic Routes
| Synthetic Strategy | Method | Reagents | Key Features |
| Direct Iodination | Electrophilic Aromatic Substitution | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | High regioselectivity for activated rings, mild conditions. organic-chemistry.orgresearchgate.net |
| Electrophilic Aromatic Substitution | Potassium dichloroiodate monohydrate (KICl2·H2O) | Efficient for thiophenes, can be selective in water. sorbonne-universite.fr | |
| Functional Group Interconversion | Halogen Exchange (Lithium-Halogen) | n-Butyllithium, Iodine (I₂) | High regioselectivity based on starting halogen position. mdpi.com |
| From Boronic Acids | N-Iodosuccinimide (NIS) | Ipso-substitution, highly regioselective. organic-chemistry.org |
Organometallic Precursor Strategies for Thienyl Iodides
The functionalization of thiophene rings, particularly the introduction of an iodine atom, is often achieved through the use of highly reactive organometallic precursors. These intermediates, typically featuring a carbon-metal bond at a specific position on the thiophene ring, can be generated and then quenched with an iodinating agent. Alternatively, an existing iodo-substituent can be used to direct the formation of an organometallic species for further reaction. The primary organometallic species utilized in these strategies include Grignard reagents (organomagnesium), organolithium compounds, and, more recently, organocalcium intermediates.
Preparation of Thienyl Grignard Reagents
Grignard reagents, with the general formula R-MgX, are powerful nucleophiles frequently used in the formation of carbon-carbon bonds. chemguide.co.uk Their preparation typically involves the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). testbook.comgeeksforgeeks.org The solvent is crucial as it solvates and stabilizes the organomagnesium compound. chemguide.co.uk For thienyl systems, Grignard reagents can be prepared from the corresponding brominated or iodinated thiophenes.
The formation of a thienyl Grignard reagent from an iodothiophene involves the oxidative addition of magnesium metal to the carbon-iodine bond. For instance, research has demonstrated the preparation of Grignard reagents from iodo-substituted thiophenes for subsequent reactions. In one study comparing the reactivity of organomagnesium and organozinc reagents, the reaction of 2-iodo-5-methylthiophene with ethynylmagnesium chloride in the presence of a palladium catalyst yielded the desired coupled product, but also a significant amount of a homocoupled by-product. clockss.org In contrast, the corresponding ethynylzinc bromide reaction was much more selective, highlighting the high reactivity of the intermediate Grignard species. clockss.org
The preparation of a methoxy-substituted thienyl Grignard reagent can be accomplished through a halogen-magnesium exchange reaction. For example, the treatment of 2,5-dibromo-3-methoxythiophene (B15367165) with a highly reactive Grignard reagent like 2,4,6-triisopropylmagnesium bromide can selectively form the more stable Grignard reagent at the 5-position for subsequent reactions. uni-muenchen.de Direct reaction with magnesium metal is also a standard approach.
Table 1: Representative Conditions for Thienyl Grignard Reagent Formation
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| 2-Iodo-5-methylthiophene | Mg | Diethyl Ether | Stirring, initiation | 5-Methylthiophen-2-ylmagnesium iodide | udes.edu.co |
| 2-Bromoanisole | Mg | Tetrahydrofuran | N/A | 2-Methoxyphenylmagnesium bromide | orgsyn.org |
| 2,5-Dibromo-3-methoxythiophene | i-PrMgBr | Tetrahydrofuran | Halogen-metal exchange | (5-Bromo-3-methoxythiophen-2-yl)magnesium bromide | uni-muenchen.de |
This table presents illustrative examples of Grignard reagent formation from related aryl halides.
Generation of Organolithium Intermediates
Organolithium reagents are among the most reactive and widely used organometallic compounds in organic synthesis. nih.gov For the synthesis of thienyl iodides, they are typically generated in situ at low temperatures and used immediately. The most common method for preparing aryllithium species from aryl halides is the lithium-halogen exchange. wikipedia.org This reaction is particularly effective for aryl iodides and bromides using alkyllithium reagents such as n-butyllithium (n-BuLi). jcu.edu.au
The lithium-halogen exchange is a kinetically controlled process that is exceptionally fast, often proceeding rapidly at very low temperatures (e.g., -78 °C or lower). wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making iodoarenes the preferred substrates for this transformation. wikipedia.org Two primary mechanisms have been proposed to explain this reaction.
The first, and more widely supported, mechanism involves a nucleophilic attack on the halogen atom, proceeding through a hypervalent "ate-complex" intermediate. wikipedia.org In this pathway, the organolithium reagent (R-Li) attacks the iodine atom of the aryl iodide (Ar-I) to form a reversible lithium iodinate ate-complex ([R-I-Ar]⁻ Li⁺). harvard.edu This intermediate then collapses to form the more stable aryllithium (Ar-Li) and the alkyl iodide (R-I). Evidence for this mechanism includes kinetic studies and the direct observation and even crystallization of such ate-complexes. harvard.educdnsciencepub.com For example, the hypervalent iodine ate-complex formed from 2-lithio-5-methylthiophene and 2-iodo-5-methylthiophene has been observed by NMR spectroscopy at -130 °C. cdnsciencepub.comdntb.gov.ua
A second proposed mechanism involves a single electron transfer (SET) process, which generates radical intermediates. However, the ate-complex mechanism is generally favored for most lithium-halogen exchanges involving aryl halides. wikipedia.org Theoretical studies on the reaction of n-BuLi with halogenated thiophenes also support a mechanism proceeding through an ate-complex. up.ac.za
Organolithium reagents exist in solution as aggregates, most commonly as dimers, tetramers, or higher-order structures. nih.govnih.gov The degree of aggregation is influenced by the solvent, the presence of coordinating ligands, and the structure of the organic group. nih.govwisc.edu It has long been debated whether lower aggregates, such as monomers, are inherently more reactive than higher aggregates.
A growing body of evidence suggests that for many reactions, monomers are significantly more reactive than dimers or tetramers. cdnsciencepub.comresearchgate.net In some cases, the reactivity difference can be immense. A detailed kinetic study of the lithium-iodine exchange involving 2-lithio-5-methylthiophene provided compelling evidence for this disparity. cdnsciencepub.comdntb.gov.ua In a mixture of THF and diethyl ether, 2-lithio-5-methylthiophene exists as a mixture of monomers and dimers. cdnsciencepub.comdntb.gov.ua Kinetic analysis revealed that the monomeric form is at least 1000 times more reactive towards the iodothiophene than the dimeric form. cdnsciencepub.comdntb.gov.ua In another study, the monomer of an organolithium reagent was found to be at least 10¹⁴ times more reactive than its tetramer in a deprotonation reaction. researchgate.net
While the general trend often points to higher reactivity for less aggregated species, there are reactions where dimers are the reactive species. researchgate.net The equilibrium between different aggregation states is dynamic, and the reaction can proceed through a less abundant but more reactive species. Solvents play a key role; coordinating solvents like THF or additives like TMEDA (tetramethylethylenediamine) can break up higher aggregates, leading to an increase in the concentration of more reactive, lower-order species. wisc.edu For phenyllithium (B1222949) in diethyl ether, which exists as a mix of tetramers and dimers, the addition of THF shifts the equilibrium entirely to the dimer. wisc.edu
Table 2: Aggregation State and Relative Reactivity of Thienyllithium Species
| Organolithium Species | Aggregation State | Solvent System | Relative Reactivity in Li-I Exchange | Reference |
| 2-Lithio-5-methylthiophene | Monomer | THF/Et₂O | >1000x | cdnsciencepub.comdntb.gov.ua |
| 2-Lithio-5-methylthiophene | Dimer | THF/Et₂O | 1x (baseline) | cdnsciencepub.comdntb.gov.ua |
This table highlights the dramatic difference in reactivity between the monomeric and dimeric forms of a closely related thienyllithium reagent.
Calcium-Mediated Reductive Stannylation Approaches
An alternative organometallic strategy that has emerged involves the use of calcium metal. Calcium-mediated reactions provide a powerful, though less common, method for generating reactive organometallic intermediates from organic halides. One such application is in reductive stannylation, where an aryl iodide is first reduced by calcium to form an organocalcium species, which is then trapped by an organotin electrophile.
This approach has been successfully applied to the synthesis of thienylstannanes from iodothiophenes. In a reported procedure, 2-iodo-5-methylthiophene is reduced using activated calcium powder in THF at low temperatures. The resulting intermediate, presumed to be 5-methyl-2-thienylcalcium iodide, is then treated with tributyltin chloride (Bu₃SnCl) to afford 3-methyl-2-(tributylstannyl)thiophene (B177623) in high purity. The synthesis and isolation of a stable thienylcalcium halide, specifically [5-MeThien-2-Ca(thf)₄I], has been achieved through the reduction of 2-iodo-5-methylthiophene with activated calcium in THF, lending further support to the nature of the intermediate in these reactions. researchgate.net This method avoids the use of pre-formed, highly basic organolithium or Grignard reagents and offers a different pathway for the functionalization of iodothiophenes.
Table 3: Calcium-Mediated Reductive Stannylation of an Iodothiophene Derivative
| Substrate | Reagents | Solvent | Temperature (°C) | Product | Purity | Reference |
| 2-Iodo-5-methylthiophene | 1. Ca powder2. Bu₃SnCl | THF | -78 to RT | 3-Methyl-2-(tributylstannyl)thiophene | 85-90% |
This table details a specific example of a calcium-mediated approach to functionalizing an iodothiophene.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium-catalyzed reactions are of paramount importance due to their efficiency and functional group tolerance. The electron-rich nature of the thiophene ring, further enhanced by the methoxy group, influences the reactivity of the carbon-iodine bond, making it an excellent substrate for various coupling partners.
Palladium-Catalyzed Coupling Methodologies
Palladium catalysts, in their various forms, are central to the functionalization of this compound. The general mechanism for these cross-coupling reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl iodide to a palladium(0) complex initiates the cycle, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wildlife-biodiversity.com
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide. For this compound, this reaction provides an effective route to synthesize 2-aryl-5-methoxythiophenes. The reaction is typically carried out in the presence of a palladium catalyst and a base.
Detailed research has shown that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, the coupling of various heteroaryl halides with arylboronic acids has been successfully achieved using palladium catalysts with specialized phosphine ligands. ntnu.no In the case of thiophene derivatives, successful couplings have been reported using catalysts like Pd(PPh₃)₄ or palladium acetate with ligands such as SPhos, particularly for challenging substrates. semanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Iodothiophenes
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane | 90 | 88 |
This data is representative of Suzuki-Miyaura couplings involving substituted iodothiophenes and may be adapted for this compound.
The mechanistic pathway of the Suzuki-Miyaura coupling involves the formation of a palladium(0) species, which undergoes oxidative addition with the iodothiophene. The resulting organopalladium(II) complex then reacts with the boronic acid in the presence of a base. The base activates the boronic acid, facilitating the transmetalation step. Finally, reductive elimination from the diorganopalladium(II) complex affords the desired biaryl product and regenerates the active palladium(0) catalyst. Kinetic studies on related systems have provided insights into the rate-determining steps, which can vary depending on the specific substrates and conditions. nih.gov
The Stille coupling utilizes organotin reagents as the nucleophilic partner and is known for its tolerance of a wide range of functional groups. wikipedia.org The reaction of this compound with various organostannanes provides access to a diverse set of substituted thiophenes.
The reaction conditions for Stille couplings typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and may be enhanced by the addition of ligands and additives like copper(I) iodide (CuI) or lithium chloride (LiCl). harvard.edunrochemistry.com The use of CuI can significantly accelerate the rate of reaction. harvard.edu
Table 2: General Conditions for Stille Coupling of Aryl Iodides
| Entry | Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 |
| 2 | Trimethyl(vinyl)tin | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | - | THF | 65 |
| 3 | Tributyl(2-thienyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 |
This data represents typical Stille coupling conditions and serves as a guideline for reactions with this compound.
The catalytic cycle of the Stille reaction is initiated by the oxidative addition of the iodothiophene to the Pd(0) catalyst. wikipedia.org The subsequent transmetalation step involves the transfer of the organic group from the organotin reagent to the palladium center. This step is often the rate-limiting step and can be influenced by the nature of the ligands on both the palladium and tin atoms. The cycle is completed by the reductive elimination of the product. wikipedia.org A common side reaction is the homocoupling of the organostannane reagent. wikipedia.org
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly useful for synthesizing arylalkynes and conjugated enynes. For this compound, this reaction allows for the direct introduction of an alkynyl group at the 2-position.
The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylamine. organic-chemistry.orgresearchgate.net
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Triethylamine | THF | RT |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Diisopropylamine | DMF | 60 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 |
This data is based on general Sonogashira coupling protocols and can be applied to this compound.
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodothiophene to a Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with the copper(I) co-catalyst in the presence of the amine base to form the reactive copper acetylide. Reductive elimination from the palladium complex then yields the alkynylated thiophene and regenerates the Pd(0) catalyst. nih.gov
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and functional group tolerance. The coupling of this compound with organozinc reagents provides a versatile method for introducing a variety of organic substituents.
Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. researchgate.net The Negishi coupling is often carried out using a palladium catalyst such as Pd(PPh₃)₄ or with catalysts bearing more specialized ligands. nih.govnih.gov
Table 4: Representative Conditions for Negishi Coupling of Aryl Iodides
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | Dioxane | 80 |
| 3 | 2-Thienylzinc iodide | Pd₂(dba)₃ (2) | SPhos (4) | NMP | 100 |
This data illustrates typical Negishi coupling conditions that can be adapted for this compound.
The mechanistic pathway for the Negishi coupling follows the standard cross-coupling cycle. After oxidative addition of the iodothiophene to the Pd(0) catalyst, the organozinc reagent undergoes transmetalation to form a diorganopalladium(II) complex. This is followed by reductive elimination to give the coupled product. The high reactivity of organozinc reagents often leads to fast transmetalation steps. organic-chemistry.org
The Hiyama coupling utilizes organosilicon compounds as coupling partners in the presence of a palladium catalyst and an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base. organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity and stability.
The reaction of this compound with various organosilanes offers a pathway to arylated and vinylated thiophenes. The activation of the organosilane to form a hypervalent silicate species is a key step in this reaction. organic-chemistry.org
Table 5: General Conditions for Hiyama Coupling of Aryl Iodides
| Entry | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) |
| 1 | Trimethoxy(phenyl)silane | Pd(OAc)₂ (3) | TBAF (2 equiv) | Dioxane | 100 |
| 2 | Triethoxy(vinyl)silane | PdCl₂(PPh₃)₂ (5) | NaOH (3 equiv) | H₂O | 80 |
| 3 | Phenyl(trifluoro)silane | PdCl₂(dppf) (4) | CsF (2.5 equiv) | THF | 70 |
This table provides general conditions for Hiyama coupling that are applicable to this compound.
The mechanism of the Hiyama coupling begins with the activation of the organosilane by the fluoride ion or base to form a more nucleophilic pentacoordinate silicate. nih.gov Following the oxidative addition of the iodothiophene to the Pd(0) catalyst, the activated silicate undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination yields the cross-coupled product and regenerates the catalyst. nih.govwikipedia.org
Mechanistic Pathways of Cross-Coupling (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
Cross-coupling reactions catalyzed by transition metals, typically palladium, are fundamental to the synthetic utility of this compound. The generally accepted mechanism for these transformations, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent metal center, most commonly a Pd(0) complex. In this step, the C-I bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) intermediate. The oxidation state of palladium changes from 0 to +2. This step is often rate-determining in the catalytic cycle.
Transmetalation : Following oxidative addition, a transmetalation event occurs where the organic group from a second reagent (e.g., an organoborane in Suzuki coupling or an organostannane in Stille coupling) is transferred to the palladium(II) center, displacing the halide. This step forms a diorganopalladium(II) complex.
Reductive Elimination : The final step of the cycle is reductive elimination, where the two organic ligands on the palladium center couple to form a new carbon-carbon bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The palladium center is reduced from +2 to 0.
The choice of ligand coordinated to the metal center is crucial for the efficiency and selectivity of cross-coupling reactions. Ligands can influence the catalyst's stability, solubility, and reactivity by modifying the steric and electronic properties of the metal center.
Steric Effects : Bulky ligands can promote the reductive elimination step and prevent the formation of undesirable side products. For instance, sterically hindered biaryl phosphine ligands, often referred to as Buchwald ligands, are effective in Suzuki-Miyaura couplings by facilitating the formation of a reactive monoligated palladium species.
Electronic Effects : Electron-rich ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. Conversely, the choice of ligand can also influence the stereochemical outcome of reactions. In couplings involving Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization, with specific ligands like Pd(P(o-Tol)₃)₂ showing high fidelity in preserving the original olefin geometry.
Solvents : The solvent influences the solubility of reagents and catalysts, and it can also affect the rates of the individual steps in the catalytic cycle. Polar aprotic solvents like DMF, THF, and dioxane are commonly used. For example, in Stille couplings, DMF is a frequent choice, although more sustainable alternatives are being explored. In Suzuki reactions involving aqueous bases, the choice of an organic cosolvent is critical for phase compatibility.
Additives :
Bases : In Suzuki-Miyaura reactions, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron species, facilitating the transmetalation step. The strength and nature of the base can significantly impact the reaction yield.
Copper(I) Salts : In Sonogashira couplings, a copper(I) salt (e.g., CuI) is typically used as a co-catalyst. The copper participates in a separate catalytic cycle, reacting with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.
Fluoride Ions : In some Stille couplings, the addition of fluoride ions (e.g., from CsF or TBAF) can accelerate the reaction by forming a hypervalent tin species, which enhances the rate of transmetalation.
Scope and Limitations in Diverse Cross-Coupling Partners
This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of C-C bonds with a wide range of partners. However, the success of these reactions can be influenced by the nature of the coupling partner and the reaction conditions. The following table, based on the reactivity of structurally similar 2-bromo-5-(substituted)thiophenes in Suzuki-Miyaura reactions, illustrates the scope of potential aryl coupling partners.
| Aryl Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) | Reference Compound |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 72 | 2-bromo-5-(bromomethyl)thiophene |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 65 | 2-bromo-5-(bromomethyl)thiophene |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 76 | 2-bromo-5-(bromomethyl)thiophene |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 68 | 2-bromo-5-(bromomethyl)thiophene |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 55 | 2-bromo-5-(bromomethyl)thiophene |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 62 | 2-bromo-5-(bromomethyl)thiophene |
| 4-Formylphenylboronic acid | Pd(II)-precatalyst | KOH | Water/TBAB | 95 | 2-acetyl-5-bromothiophene |
| 3-Methoxyphenylboronic acid | Pd(II)-precatalyst | KOH | Water/TBAB | 92 | 2-acetyl-5-bromothiophene |
Limitations :
Steric Hindrance : Highly substituted or sterically demanding coupling partners may lead to lower yields or require more forcing reaction conditions.
Functional Group Compatibility : While modern cross-coupling methods exhibit broad functional group tolerance, certain groups can interfere. For example, substrates with acidic protons may require protection or the use of excess base.
Side Reactions : Homocoupling of the organometallic reagent is a common side reaction, particularly in Stille couplings.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally challenging. The electron-donating methoxy group deactivates the ring towards nucleophilic attack. For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged intermediate (Meisenheimer complex).
In the case of this compound, the lack of a strong activating group means that direct displacement of the iodide by common nucleophiles is unfavorable under standard conditions. However, studies on analogous systems, such as 2-methoxy-5-nitrothiophenes reacting with amines, show that the reaction proceeds via a stepwise addition-elimination mechanism. rsc.org The rate and feasibility of such reactions are highly dependent on the electronic nature of the substituents on the thiophene ring. rsc.org For instance, the reaction of 2-methoxy-5-methyl-3-nitrothiophene with sodium methoxide proceeds readily to form a stable Meisenheimer-type adduct. ijpcbs.com Without such activation, SNAr reactions on this compound would likely require harsh conditions or specialized catalytic systems.
Electrophilic Aromatic Substitution Reactions
The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. In this compound, the directing effects of the two substituents must be considered. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. In the thiophene ring, this corresponds to directing electrophiles to the C3 and C4 positions. The iodine atom is a deactivating group but is also ortho, para-directing.
The powerful activating effect of the methoxy group at the C5 position strongly directs incoming electrophiles to the adjacent C4 position. The C3 position is also activated, but to a lesser extent. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C4 position.
Common electrophilic substitution reactions include:
Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a bromine or chlorine atom at the C4 position.
Nitration : Using nitrating agents like nitric acid with acetic anhydride can introduce a nitro group, again expected primarily at C4.
Friedel-Crafts Acylation : This reaction, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), would introduce an acyl group. Due to the high reactivity of the methoxy-activated thiophene ring, milder conditions are often sufficient.
Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgcambridge.orgorganic-chemistry.orgmdpi.com This is a mild and effective method for the formylation of activated thiophenes, and for this compound, formylation would be anticipated at the C4 position.
Metal-Halogen Exchange Dynamics and Kinetics
Metal-halogen exchange is a fundamental transformation for converting aryl halides into highly reactive organometallic reagents. For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).
The exchange rate follows the trend I > Br > Cl, making the carbon-iodine bond in this compound particularly susceptible to this reaction. mdpi.com The process is generally very fast, often complete within minutes at low temperatures. The reaction is driven by the formation of a more stable organolithium species. In this case, the resulting 5-methoxythiophen-2-yl lithium is stabilized by the electronegativity of the sp²-hybridized carbon.
The mechanism is believed to proceed through the formation of a hypervalent "ate" complex intermediate. mdpi.com Studies on the closely related 2-iodo-5-methylthiophene have provided direct spectroscopic evidence for such an intermediate at very low temperatures (-130 °C). At higher temperatures, this intermediate rapidly progresses to the final lithiated thiophene and alkyl iodide products. Kinetic analysis of this system revealed that the monomeric form of the organolithium reagent is significantly more reactive in the exchange process than its dimeric aggregate.
The resulting 5-methoxythiophen-2-yl lithium is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to generate a wide array of 2-substituted-5-methoxythiophenes.
Radical Reactions and Oxidative Transformations
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photolytic or radical-initiating conditions, leading to the formation of a 5-methoxythien-2-yl radical. This reactive intermediate can participate in a variety of subsequent reactions.
Photolytic Cleavage:
Ultraviolet (UV) irradiation of 2-iodothiophenes can induce C-I bond fission, generating a thienyl radical and an iodine radical. Studies on 2-iodothiophene have shown that photolysis in the near-UV region leads to prompt C-I bond fission. nih.govsoton.ac.uknih.govaip.orgaip.org The process is often characterized by a fast, anisotropic velocity distribution of the ejected iodine atom, indicating a direct dissociation pathway. nih.govaip.org For this compound, the electron-donating methoxy group is expected to influence the electronic transitions and potentially the dynamics of the bond cleavage. The resulting 5-methoxythien-2-yl radical is a key intermediate that can undergo various transformations, including hydrogen abstraction, addition to unsaturated systems, or dimerization.
| Reaction | Conditions | Intermediate | Potential Products |
| Photolysis | UV irradiation (e.g., 266 nm) | 5-Methoxythien-2-yl radical | 2-Methoxythiophene, Bithiophenes |
Oxidative Transformations:
This compound can undergo oxidative transformations, most notably oxidative polymerization, to form poly(3-methoxythiophene). This process is typically initiated by chemical oxidants like iron(III) chloride (FeCl₃). nih.govresearchgate.net The reaction proceeds through the formation of a radical cation of the monomer, which then couples with other radical cations or neutral monomers to build the polymer chain. The iodine atom can be eliminated during the polymerization process. The resulting poly(3-methoxythiophene) is a conducting polymer with interesting electronic and optical properties. scielo.br
The general mechanism for the oxidative polymerization of thiophenes with FeCl₃ involves the oxidation of the thiophene monomer to a radical cation. This is followed by the coupling of two radical cations to form a dimer, which is then further oxidized and coupled to extend the polymer chain.
| Oxidant | Solvent | Monomer to Oxidant Ratio | Resulting Polymer | Key Features |
| FeCl₃ | Chloroform | 1:2.3 to 1:4 | Poly(3-methoxythiophene) | Electrically conductive, potential for use in organic electronics. nih.govresearchgate.net |
Cycloaddition Reactions and Intramolecular Processes
The thiophene ring in this compound can, in principle, participate in cycloaddition reactions, although its aromatic character makes it a less reactive diene compared to non-aromatic dienes.
Cycloaddition Reactions:
Thiophenes are generally poor dienes in Diels-Alder reactions due to the loss of aromaticity in the transition state. However, the presence of electron-donating groups, such as the methoxy group in this compound, can enhance their diene reactivity. semanticscholar.org Furthermore, high-pressure conditions have been shown to promote Diels-Alder reactions of thiophenes with reactive dienophiles like maleic anhydride. organicreactions.org While specific examples with this compound are not extensively documented, it is anticipated that under forcing conditions, it could react with strong dienophiles to yield bicyclic adducts.
| Dienophile | Conditions | Expected Product | Notes |
| Maleic Anhydride | High pressure (e.g., 15 kbar), heat | 7-Iodo-4-methoxy-7-thia-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Reaction is expected to be challenging due to the aromaticity of the thiophene ring. organicreactions.orgstackexchange.comresearchgate.netens-lyon.fr |
Intramolecular Processes:
The presence of the iodo group in this compound makes it an excellent substrate for palladium-catalyzed intramolecular cross-coupling reactions, such as the Heck reaction. wikipedia.orgchim.it By tethering an alkene to the thiophene ring, intramolecular cyclization can be achieved to construct fused heterocyclic systems. For instance, a derivative of this compound with an appropriately positioned alkene chain could undergo an intramolecular Heck reaction to form a thieno-fused carbocycle or heterocycle. researchgate.net
The general catalytic cycle of an intramolecular Heck reaction involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by migratory insertion of the tethered alkene into the Pd-C bond, and subsequent β-hydride elimination to release the cyclized product and regenerate the Pd(0) catalyst.
| Reaction Type | Catalyst | Tethered Group | Potential Product |
| Intramolecular Heck Reaction | Pd(0) complexes | Alkene | Fused thieno-carbocycles/heterocycles |
Similarly, intramolecular Sonogashira coupling could be employed if an alkyne is tethered to the thiophene ring, leading to the formation of fused systems containing a thiophene and a cyclized alkyne moiety.
Spectroscopic and Computational Characterization of 2 Iodo 5 Methoxythiophene
High-Resolution Spectroscopic Analysis for Structural Confirmation
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 2-Iodo-5-methoxythiophene, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the thiophene (B33073) ring.
The ¹H NMR spectrum of this compound provides distinct signals for the methoxy (B1213986) group protons and the two aromatic protons on the thiophene ring. Experimental data recorded in deuterochloroform (CDCl₃) shows a singlet for the methoxy protons and two doublets for the ring protons. The coupling constant between the two ring protons is characteristic of their meta-relationship in the five-membered ring.
A reported ¹H NMR spectrum displays the following chemical shifts (δ) and coupling constants (J):
Q & A
Q. What are the key synthetic methodologies for preparing 2-Iodo-5-methoxythiophene, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves iodination of 5-methoxythiophene derivatives. Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in dichloromethane or acetic acid is common. Critical parameters include:
- Protecting group strategy : Methoxy groups can influence reactivity; deprotection steps may require acidic conditions (e.g., HCl/MeOH).
- Catalyst optimization : Lewis acids like BF₃·Et₂O may enhance regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard. Yield optimization requires monitoring by TLC and ensuring anhydrous conditions .
Characterization via ¹H/¹³C NMR should confirm the absence of regioisomers, with iodine integration at δ 6.8–7.2 ppm (thiophene protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data signatures are critical?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks for methoxy groups (~δ 3.8 ppm) and aromatic protons deshielded by iodine (δ 6.9–7.3 ppm).
- ¹³C NMR : Iodo-substituted carbons appear at ~90–100 ppm, while methoxy carbons resonate at ~55–60 ppm.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M-I]⁺ fragments. High-resolution MS confirms molecular formula (C₅H₅IOS).
- IR Spectroscopy : C-I stretches (500–600 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.
Cross-validate with melting points (if crystalline) and compare to literature for known analogs .
Q. How can researchers efficiently search for prior studies on this compound in academic databases?
- Methodological Answer : Use SciFinder with CAS Registry Numbers (if available) for precision. For generic searches:
- Keywords : "this compound synthesis," "iodothiophene derivatives," "cross-coupling reactions."
- Filters : Limit to "crystal structures," "reaction pathways," or "spectroscopic data."
Google Scholar can supplement with broader terms (e.g., "thiophene iodination"), but prioritize peer-reviewed journals and patents. Cross-reference citations in foundational papers (e.g., Acta Crystallographica for structural data) .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts in Sonogashira couplings using this compound?
- Methodological Answer : Side products may arise from:
- Homocoupling : Pd⁰ catalysts can induce Glaser-type couplings. Add Cul to suppress or use PdCl₂(PPh₃)₂ with strict stoichiometry.
- Protodeiodination : Basic conditions (e.g., Et₃N) may deiodinate. Monitor pH and replace with milder bases (K₂CO₃).
- Solvent effects : Polar aprotic solvents (DMF, THF) favor oxidative addition; non-polar solvents reduce side reactions.
Use GC-MS or HPLC to track intermediates and optimize catalyst loading (5–10 mol%) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions with this compound?
- Methodological Answer : Discrepancies often stem from:
- Impurity profiles : Residual palladium or boronic acid impurities alter turnover. Use ICP-MS to quantify catalyst residues.
- Substrate activation : Electron-deficient aryl iodides require stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃).
- Solvent purity : Anhydrous DMF vs. DMSO impacts reactivity.
Replicate studies under identical conditions and report detailed experimental protocols (e.g., degassing methods, catalyst source). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design validation experiments .
Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophiles to specific positions.
- Temperature control : Lower temperatures (-20°C) favor kinetic control; higher temps (50°C) may shift to thermodynamic products.
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites.
Validate with X-ray crystallography (e.g., CCDC entries) to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
